Heterocyclic Core Comparison: Benzoxazolone (CAS 81513-96-4) vs. Benzimidazolone (Flibanserin) — Hydrogen Bond Acceptor Count and Lipophilicity
The target compound uses a 2(3H)-benzoxazolone core, whereas flibanserin (CAS 167933-07-5) employs a 2(3H)-benzimidazolone core. The benzoxazolone oxygen at position 2 contributes an additional hydrogen bond acceptor (total HBA count = 7 for the target compound vs. 6 for flibanserin) and increases computed lipophilicity (XLogP3-AA = 3.8 vs. ~3.2 for flibanserin) [1]. This difference in heterocyclic identity directly affects the electronic distribution and tautomeric preference of the amide-like carbonyl, which is critical for ligand-receptor hydrogen bonding at aminergic GPCR targets [2].
| Evidence Dimension | Hydrogen bond acceptor count; lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | HBA = 7; XLogP3-AA = 3.8; HBD = 0 |
| Comparator Or Baseline | Flibanserin (CAS 167933-07-5): HBA = 6; XLogP3-AA ≈ 3.2; HBD = 1 |
| Quantified Difference | ΔHBA = +1 (target > comparator); ΔXLogP3-AA ≈ +0.6 (target more lipophilic); ΔHBD = −1 (target lacks benzimidazolone NH donor) |
| Conditions | Computed physicochemical properties via PubChem (XLogP3-AA algorithm) |
Why This Matters
The higher lipophilicity and distinct hydrogen-bonding pattern of the benzoxazolone core relative to benzimidazolone predict different passive membrane permeability and receptor binding kinetics, which directly impacts CNS target engagement and is a critical selection criterion for blood-brain-barrier-penetrant probe molecules [2].
- [1] PubChem Compound Summary CID 3067415 (target) and CID 6918247 (flibanserin): Computed physicochemical properties. View Source
- [2] Synthesis and biological profile of benzoxazolone derivatives. Kumari H, et al. Drug Development Research, 2023. Review of benzoxazolone scaffold properties vs. bioisosteres. View Source
